1H-Purine-2,8-diamine, N,N'-bis(2-methylphenyl)-6-(4-morpholinyl)-
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Overview
Description
“1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of two amino groups at positions 2 and 8, two methylphenyl groups, and a morpholine ring at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives, aromatic amines, and morpholine. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Reactions are usually carried out at elevated temperatures (50-150°C).
Industrial Production Methods
Industrial production may involve large-scale batch or continuous flow processes. The key steps include:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or aromatic sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, or acetonitrile.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:
Binding: The compound binds to the active site of an enzyme, inhibiting its activity.
Signal Transduction: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine with similar structural features.
Guanine: Another purine derivative with biological significance.
Uniqueness
The presence of the morpholine ring and the specific substitution pattern makes “1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-” unique compared to other purines. These structural features may confer distinct chemical and biological properties.
Properties
CAS No. |
682337-42-4 |
---|---|
Molecular Formula |
C23H25N7O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-N,8-N-bis(2-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C23H25N7O/c1-15-7-3-5-9-17(15)24-22-26-19-20(27-22)28-23(25-18-10-6-4-8-16(18)2)29-21(19)30-11-13-31-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |
InChI Key |
MBHNXRCLNUGYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=CC=C4C)N5CCOCC5 |
Origin of Product |
United States |
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